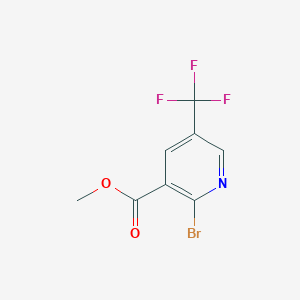

Methyl 2-bromo-5-(trifluoromethyl)nicotinate

Description

Properties

IUPAC Name |

methyl 2-bromo-5-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO2/c1-15-7(14)5-2-4(8(10,11)12)3-13-6(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKIZLCNZKHZGPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis and Methods

Methyl 2-bromo-5-(trifluoromethyl)nicotinate can be synthesized using various methods in organic chemistry, often through halogenation and esterification of nicotinic acid derivatives.

Preparation of 2-methyl-5-phenyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine, L-tartrate salt

Step A : To prepare 2-methyl-5-phenyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine, L-tartrate salt, a solution of 2-bromo-5-trifluoromethyl-benzonitrile (2.6 g, 10.4 mmol) in toluene (20 mL) at -78°C was treated with diisobutylaluminium hydride (21 mL, 21 mmol, 1.0 M in toluene) cooled to -78°C via cannula. The solution was stirred at -78 to -50°C for 2 hours. Water (5 mL) was slowly added to quench the reaction, and the mixture was warmed to room temperature and adjusted to pH 10 with NaOH. The product was extracted with dichloromethane, washed with saturated sodium bicarbonate and brine, dried over sodium sulfate, and concentrated. The residue was purified by flash chromatography (hexanes/ether 90:10) to yield the desired aldehyde (2.0 g, 76%) as a dark solid.

Preparation of 2-bromo-5-trifluoromethylbenzaldehyde

Method 1 : A solution of 2-bromo-5-(trifluoromethyl)benzonitrile (10.0 g, 40 mmol) in dichloromethane (100 mL) was treated dropwise with a 1.0 M solution of diisobutylaluminum hydride in hexane (48 mL). The resulting solution was stirred under nitrogen at ambient temperature for 1 h and then diluted with ether (100 mL). After cooling in an ice bath, a 3 N solution of HCl was carefully added, and the mixture was vigorously stirred at ambient temperature for 15 min. The organic layer was washed with brine, dried (MgSO4), and evaporated. The resulting oil was purified by flash chromatography (5% EtOAc/hexane) to afford 5 g of 2-bromo-5-trifluoromethylbenzaldehyde.

- Method 2 : To synthesize 2-(8-Phenyloctyl)-5-trifluoromethyl benzaldehyde, a solution of 2-bromo-5-trifluoromethyl benzonitrile (20.16 mmoles) in methylene chloride (50 ml), under argon at room temperature, was added diisobutylaluminum hydride (25 mmoles, 25 ml hexane) dropwise, and the resulting solution was stirred for 30 minutes. The reaction mixture was diluted with ether (50 ml), cooled in ice, and quenched by the careful addition of hydrochloric acid (50 ml, 3N). The ice bath was removed, and the mixture was stirred vigorously for 15 minutes. The organic layer was washed with brine (50 ml), treated with magnesium sulfate-charcoal, and evaporated. The resulting oil was purified by distillation to give 2-bromo-5-trifluoromethyl benzaldehyde, bp 50-55°C at 0.05 mm Hg.

Synthesis of methyl 2-(3-methylbut-2-en-1-yl)nicotinate

A solution of boronic acid S1 (0.22 M in CHCl3, 26.9 mL, 6.00 mmol, 2.00 equiv) was transferred into a SCHLENK-flask, and the solvent was evaporated under stirring in vacuo. Methyl 2-bromonicatinate (648 mg, 3.00 mmol, 1.00 equiv), K2CO3 (1.66 mg, 12.0 mmol, 4.00 equiv), Pd(PPh3)4 (173 mg, 0.15 mmol, 0.05 equiv), and dioxane (9.0 mL) were added successively. The mixture was degassed and stirred at 100 °C for 12 h. The crude was diluted with CH2Cl2 5 mL and 10 mL sat. NaHCO3 solution. The aqueous phase was extracted with CH2Cl2 (3 x 20 mL). The combined organic.

Synthesis of ((3aR,5R,5aS,8aS,8bR)-2,2,7,7-Tetramethyltetrahydro-5H-bis(dioxolo)[4,5-b:4’,5’-d]pyran-5-yl)methyl 6-bromonicotinate (2q)

The title compound 2q was obtained according to Procedure in 4.2 as a white solid (868 mg, 1.95 mmol, 65%) from 288 mg of starting material (3.0 mmol, 1.0 equiv) after automated flash column chromatography (0-35% EtOAc in hexanes). m.p. 131.2-134.7 ºC.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boronic acids.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a corresponding amine derivative, while coupling reactions would produce biaryl compounds.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Methyl 2-bromo-5-(trifluoromethyl)nicotinate serves as a crucial building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and coupling reactions, allows chemists to create diverse compounds with potential applications in pharmaceuticals and agrochemicals. The compound can be utilized in:

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Coupling Reactions: It can participate in reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.

- Reduction Reactions: The compound can be reduced to yield amine or alcohol derivatives.

Biological Research

Bioactive Compound Exploration

In biological research, this compound is investigated for its potential bioactive properties. Studies have suggested that compounds with trifluoromethyl groups exhibit enhanced biological activity due to their ability to interact with enzymes and receptors. Key areas of exploration include:

- Antimicrobial Properties: Research is ongoing to evaluate its effectiveness against various pathogens.

- Anti-inflammatory Effects: The compound's potential therapeutic effects are being studied in the context of inflammatory diseases.

- Cancer Research: Preliminary studies suggest it may inhibit tumor growth through specific molecular interactions .

Medicinal Applications

Therapeutic Potential

this compound is being explored for its therapeutic applications. Its unique chemical properties make it a candidate for drug development:

- Antiviral Agents: Some derivatives are being researched for their efficacy against viral infections.

- Pain Management: The compound's mechanism of action may involve modulation of pain pathways, making it a candidate for analgesic development.

- Neurological Disorders: Investigations into its effects on neurotransmitter systems could lead to new treatments for conditions like depression or anxiety .

Industrial Applications

Development of Agrochemicals and Materials

In the industrial sector, this compound finds applications in the development of agrochemicals and specialty materials. Its unique structure allows for:

- Agrochemical Development: Utilized as an intermediate in the synthesis of pesticides and herbicides that target specific plant processes.

- Material Science: Employed in creating materials with tailored properties for electronics or coatings .

Case Studies

| Application Area | Description | Example Studies |

|---|---|---|

| Chemistry | Building block for complex organic syntheses | Synthesis of pharmaceuticals using this compound as an intermediate |

| Biology | Bioactive investigations | Studies on antimicrobial properties against E. coli |

| Medicine | Drug development | Research on anti-inflammatory effects in mouse models |

| Industry | Agrochemical synthesis | Development of new herbicides targeting specific weed species |

Mechanism of Action

The mechanism by which methyl 2-bromo-5-(trifluoromethyl)nicotinate exerts its effects is primarily through its reactivity in chemical reactions. The bromine and trifluoromethyl groups influence the compound’s electronic properties, making it a versatile intermediate in various synthetic pathways. The molecular targets and pathways involved depend on the specific application and the nature of the derivative being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

Below is a comparative analysis of Methyl 2-bromo-5-(trifluoromethyl)nicotinate and structurally related nicotinate esters:

Physicochemical and Functional Properties

- Lipophilicity : The CF₃ group in this compound increases logP values compared to methyl-substituted analogs (e.g., Methyl 2-bromo-5-methylnicotinate), enhancing membrane permeability .

- Steric Effects : Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate’s dual halogenation (Br and Cl) introduces steric hindrance, which may slow reaction kinetics in substitution reactions .

Biological Activity

Methyl 2-bromo-5-(trifluoromethyl)nicotinate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug discovery.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a nicotinic acid derivative. The molecular formula is C₉H₈BrF₃N₁O₂, with a molecular weight of approximately 296.06 g/mol. The trifluoromethyl group enhances the lipophilicity of the compound, improving its ability to penetrate biological membranes and interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.

- Receptor Modulation : It interacts with various receptors, potentially modulating their activity and influencing signaling pathways.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against a range of bacterial strains. |

| Anti-inflammatory | Potential to reduce inflammation in cellular models. |

| Anticancer | Shows promise in inhibiting cancer cell proliferation in vitro studies. |

| Enzyme Inhibition | Inhibits key enzymes involved in metabolic processes. |

Case Studies and Research Findings

- Antimicrobial Studies : In vitro studies have demonstrated that this compound possesses significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, it was found to have an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antibiotic agent .

- Anti-inflammatory Effects : A study investigated its effects on inflammatory markers in human cell lines, revealing that treatment with this compound reduced the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha by up to 50% compared to untreated controls .

- Anticancer Activity : Research involving various cancer cell lines (e.g., MDA-MB-231 breast cancer cells) showed that this compound inhibited cell proliferation with an IC50 value of approximately 15 µM. This suggests its potential as a lead compound for developing anticancer therapies .

Q & A

Q. What are the primary synthetic routes for preparing methyl 2-bromo-5-(trifluoromethyl)nicotinate?

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) reactions. For example, intermediates can be derived from methyl 2-fluoro-6-(trifluoromethyl)nicotinate by substituting fluorine with bromine under basic conditions. Hydrolysis of the ester group (e.g., using NaOH or LiOH) may follow to generate carboxylic acid derivatives for further functionalization . Alternative routes involve copper-mediated trifluoromethylation of brominated pyridine precursors, as seen in analogous systems .

Q. Key Steps :

- SNAr Reaction : React methyl 2-fluoro-6-(trifluoromethyl)nicotinate with NaBr or KBr in polar aprotic solvents (DMF, DMSO) at 80–100°C.

- Ester Hydrolysis : Treat with aqueous NaOH (1–2 M) at 60°C for 4–6 hours to yield the carboxylic acid intermediate.

Q. How is this compound characterized for purity and structural confirmation?

Characterization involves:

- NMR Spectroscopy : H and C NMR to confirm the ester group (-COOCH), bromine substitution, and trifluoromethyl (-CF) positions.

- Mass Spectrometry (LC-MS/HRMS) : To verify molecular weight (e.g., m/z 298.06 for the ethyl ester analog) and detect impurities .

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm.

Q. What are the common reactivity patterns of the ester group in this compound?

The ester group undergoes hydrolysis under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid, which can be further functionalized via amidation or coupling reactions. Reduction with LiAlH or DIBAL-H converts the ester to a primary alcohol, useful for generating hydroxymethyl derivatives .

Q. Methodological Note :

- Hydrolysis : Use 1 M NaOH in 1:1 THF/HO at 60°C for 6 hours.

- Reduction : Stir with 2 eq. DIBAL-H in dry THF at -78°C for 2 hours .

Advanced Research Questions

Q. How can mechanistic studies elucidate the regioselectivity of bromination in trifluoromethyl-substituted pyridines?

Regioselectivity is influenced by electron-withdrawing groups (-CF) and reaction conditions. Computational studies (DFT) can map charge distribution, showing higher electron density at the 5-position, favoring bromination at the 2-position. Experimental validation via kinetic isotopic effects (KIE) or Hammett plots can further confirm mechanistic pathways .

Q. Case Study :

Q. What strategies optimize the trifluoromethylation step in large-scale synthesis?

Scalable trifluoromethylation employs photoredox catalysis or copper-mediated methods. For example, Beatty et al. (2015) achieved efficient CF incorporation using Ru(bpy) as a photocatalyst and Togni’s reagent under visible light, yielding >80% conversion at 25°C .

Q. Optimization Parameters :

- Catalyst: 2 mol% Ru(bpy)Cl.

- Solvent: Acetonitrile/HO (9:1).

- Light Source: 450 nm LEDs.

Q. How can this compound be evaluated for biological activity?

- Antimicrobial Assays : Test against Candida albicans and Escherichia coli using broth microdilution (MIC values). Structural analogs with -CF groups show enhanced activity due to increased lipophilicity .

- Enzyme Inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).

Q. Protocol :

- Prepare 96-well plates with bacterial/fungal suspensions (10 CFU/mL).

- Incubate with compound (0.1–100 µM) for 24 hours.

- Measure optical density (OD) to determine MIC .

Q. What factors influence the stability of this compound under varying storage conditions?

- Temperature : Store at 0–6°C to prevent ester hydrolysis or bromine displacement.

- Light Sensitivity : Protect from UV light to avoid radical degradation pathways.

- Moisture : Use desiccants (silica gel) in sealed containers to minimize hydrolysis .

Q. Stability Data :

| Condition | Degradation After 30 Days | Key Degradants |

|---|---|---|

| 25°C, ambient light | 15% | Carboxylic acid, Br |

| 4°C, dark | <5% | None detected |

Q. How does the trifluoromethyl group impact electronic properties in cross-coupling reactions?

The -CF group withdraws electron density via inductive effects, activating the pyridine ring for Suzuki-Miyaura couplings. However, steric hindrance may reduce yields. Use Pd(OAc)/XPhos catalysts and CsCO base in toluene/EtOH (3:1) at 100°C for 12 hours to achieve >70% coupling efficiency .

Q. Example Reaction :

- Couple with phenylboronic acid to form methyl 2-phenyl-5-(trifluoromethyl)nicotinate.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.